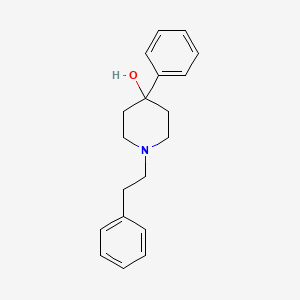

1-Phenethyl-4-phenyl-4-piperidinol

Descripción

Structure

3D Structure

Propiedades

Número CAS |

94913-96-9 |

|---|---|

Fórmula molecular |

C19H23NO |

Peso molecular |

281.4 g/mol |

Nombre IUPAC |

4-phenyl-1-(2-phenylethyl)piperidin-4-ol |

InChI |

InChI=1S/C19H23NO/c21-19(18-9-5-2-6-10-18)12-15-20(16-13-19)14-11-17-7-3-1-4-8-17/h1-10,21H,11-16H2 |

Clave InChI |

DKHZPADYDXDGRK-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCC1(C2=CC=CC=C2)O)CCC3=CC=CC=C3 |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 1 Phenethyl 4 Phenyl 4 Piperidinol and Analogs

Precursor Synthesis Strategies: Focus on N-Phenethyl-4-piperidone (NPP)

N-phenethyl-4-piperidone (NPP) is a critical intermediate in the synthesis of numerous pharmaceutical compounds, including 1-phenethyl-4-phenyl-4-piperidinol. wikipedia.orgun.org The production of NPP can be achieved through several established synthetic routes, each with its own set of advantages and challenges.

Traditional and Optimized Routes for N-Phenethyl-4-piperidone Production

The synthesis of NPP has been approached through various chemical reactions, with the Dieckmann condensation, condensation of primary amines with acrylates, and N-alkylation of 4-piperidone (B1582916) being the most prominent methods. wikipedia.orgresearchgate.nettandfonline.com

The Dieckmann condensation is a widely utilized method for the synthesis of 4-piperidones. researchgate.netdtic.mil This intramolecular cyclization of a diester is typically preceded by the condensation of a primary amine, such as phenethylamine, with two equivalents of an acrylate (B77674) ester, like methyl or ethyl acrylate. researchgate.nettandfonline.com The resulting aminodiester then undergoes cyclization, followed by hydrolysis and decarboxylation to yield the desired N-substituted 4-piperidone. researchgate.nettandfonline.com

The initial step in the most common synthesis of NPP involves the Michael addition of a primary amine, phenethylamine, to two molecules of an acrylate ester. google.comgoogle.com This reaction forms N,N-bis(β-methoxycarbonylethyl)phenethylamine, the diester precursor required for the subsequent Dieckmann condensation. google.comgoogle.com This condensation reaction is a crucial step that sets the foundation for the formation of the piperidone ring. researchgate.net

An alternative and often more direct route to NPP is the N-alkylation of 4-piperidone. wikipedia.orgplos.org This method involves reacting 4-piperidone or its hydrochloride salt with a phenethyl halide, such as phenethyl bromide, in the presence of a base. wikipedia.orgplos.org Phase transfer catalysts can also be employed to facilitate the reaction in biphasic conditions. wikipedia.org Optimized procedures for this alkylation have been developed, for instance, using cesium carbonate in acetonitrile (B52724), which has been shown to produce high yields of NPP. plos.orgnih.gov This approach avoids the multi-step sequence of the Dieckmann condensation pathway. plos.org

Impurity Profiling in Precursor Synthesis for Chemical Attribution

The analysis of impurities in a chemical sample can provide valuable information about the synthetic route used in its production. researchgate.netnih.gov This practice, known as chemical attribution or impurity profiling, is of significant interest in forensic chemistry. researchgate.netnih.gov By identifying characteristic byproducts and trace signatures, it is possible to link different samples or determine the manufacturing process. researchgate.netnih.gov

Different synthetic methods for producing NPP and its subsequent products can lead to the formation of unique impurity profiles. researchgate.netnih.gov For example, the Siegfried method, which involves the reaction of NPP with aniline (B41778) followed by reduction, may have different characteristic impurities compared to other synthetic routes. researchgate.neteuropa.eu

Studies have focused on identifying these chemical attribution signatures (CAS) to differentiate between various synthetic pathways. researchgate.netnih.gov For instance, the presence of specific compounds, such as phenethyl-4-anilino-N-phenethylpiperidine (phenethyl-4-ANPP), has been linked to particular synthetic routes like the Gupta-patent method. nih.gov The identification of such marker compounds is crucial for forensic intelligence to track changes in illicit drug manufacturing processes. nih.govresearchgate.netojp.gov Analysis of these impurities is often carried out using advanced analytical techniques like liquid chromatography-high resolution mass spectrometry (LC-HRMS). researchgate.netnih.gov

Direct Synthesis of this compound and Structural Variants

The direct synthesis of this compound and its derivatives often involves the construction of the tertiary alcohol on a pre-formed piperidine (B6355638) ring or the simultaneous formation of the heterocyclic ring and its substituents.

Grignard Reagent Addition to Piperidones for Piperidinol Formation

A primary and well-established method for the synthesis of this compound involves the addition of a phenyl Grignard reagent, such as phenylmagnesium bromide, to a 4-piperidone precursor. scribd.comgoogle.com The key starting material for this synthesis is N-phenethyl-4-piperidone (NPP). wikipedia.org The reaction entails the nucleophilic attack of the phenyl group from the Grignard reagent onto the electrophilic carbonyl carbon of the piperidone. This process directly forms the desired 4-phenyl-4-piperidinol structure. scribd.comgoogle.com

The general applicability of this method extends to the synthesis of various 4-aryl-4-piperidinol derivatives by simply varying the Grignard reagent. For instance, using a Grignard reagent derived from 4-bromo-1,2-methylenedioxybenzene allows for the synthesis of 1-(2-chloro-phenethyl)-4-hydroxy-4-(3,4-methylene dioxy phenyl)-piperidine. google.com Similarly, the reaction of 1-benzyl-4-piperidone with benzylmagnesium bromide yields 1,4-dibenzyl-4-hydroxypiperidine. prepchem.com

The efficiency of the Grignard reaction can be influenced by the reaction conditions, including the solvent and temperature. Tetrahydrofuran (B95107) (THF) is a commonly used solvent for these reactions. google.com The reaction of phenylmagnesium bromide with 1-acetyl-4-piperidone (B160193) has been shown to produce the corresponding 4-phenyl-4-piperidinol. scribd.com

| Piperidone Precursor | Grignard Reagent | Product | Reference |

| N-phenethyl-4-piperidone | Phenylmagnesium bromide | This compound | scribd.comgoogle.com |

| 1-Benzyl-4-piperidone | Phenylmagnesium bromide | 1-Benzyl-4-phenyl-4-piperidinol | google.com |

| 1-Acetyl-4-piperidone | Phenylmagnesium bromide | 1-Acetyl-4-phenyl-4-piperidinol | scribd.com |

| 1-(o-chlorophenethyl)-4-piperidone | 4-bromo-1,2-methylenedioxybenzene | 1-(2-chloro-phenethyl)-4-hydroxy-4-(3,4-methylene dioxy phenyl)-piperidine | google.com |

| 1-Benzyl-4-piperidone | Benzylmagnesium bromide | 1,4-Dibenzyl-4-hydroxypiperidine | prepchem.com |

Mannich-Type Reactions in Piperidinol Scaffold Construction

The Mannich reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds and is particularly useful for constructing nitrogen-containing heterocyclic systems like piperidines. organic-chemistry.orgnih.gov This reaction typically involves the aminoalkylation of a carbon acid with an aldehyde and a primary or secondary amine. jofamericanscience.org

Multi-component reactions (MCRs) based on the Mannich reaction provide a highly efficient route to complex piperidinol scaffolds in a single step. These reactions combine three or more starting materials to form a product that contains portions of all the reactants. For example, a new series of 2,6-diaryl-3-methyl-4-piperidones can be synthesized through the condensation of ethyl methyl ketone, substituted aromatic aldehydes, and ammonium (B1175870) acetate (B1210297). nih.gov These piperidone intermediates can then be converted to the corresponding piperidinols.

A pseudo six-component synthesis of polysubstituted piperidines has been developed using ammonium acetate as both a nitrogen source and a catalyst. nih.gov This approach allows for the stereoselective synthesis of piperidine diastereomers with aromatic substituents from benzaldehydes and malononitrile. nih.gov Furthermore, a water-mediated intramolecular cyclization following a bis-aza Michael addition has been utilized in a one-pot pseudo five-component synthesis of polysubstituted piperidinols. nih.gov

The Mannich reaction can also be employed in a domino process, such as a Michael-Mannich-cyclization cascade, to stereoselectively form highly substituted piperidin-2-ones. hse.ru While not directly yielding 4-piperidinols, these methods highlight the versatility of Mannich-type reactions in constructing the core piperidine ring, which can be further functionalized.

| Reaction Type | Reactants | Product Type | Reference |

| Mannich Condensation | Ethyl methyl ketone, aromatic aldehydes, ammonium acetate | 2,6-Diaryl-3-methyl-4-piperidones | nih.gov |

| Pseudo Six-Component Reaction | Benzaldehydes, malononitrile, ammonium acetate | Polysubstituted piperidines | nih.gov |

| Pseudo Five-Component Reaction | Mannich bases, primary amines | Polysubstituted piperidinols | nih.gov |

| Michael-Mannich-Cyclization Cascade | Dicyano olefins, aromatic aldehydes, pyridinium (B92312) halogenides, ammonium acetate | Pyridinium-substituted piperidin-2-ones | hse.ru |

Intramolecular Cyclization Approaches to Piperidinol Derivatives

Intramolecular cyclization reactions represent a powerful strategy for the stereoselective synthesis of piperidine rings. mdpi.com These methods involve the formation of a carbon-carbon or carbon-nitrogen bond within a single molecule to construct the heterocyclic system.

The intramolecular cyclization of substrates containing an alkene and an amine functionality is a common approach to piperidine synthesis. mdpi.com For instance, the intramolecular reductive cyclization of a conjugated keto-azide intermediate has been used to construct a 2,3,6-trisubstituted piperidine skeleton. nih.gov Another strategy involves the palladium-catalyzed aerobic alkenylhydroxylation cyclization of allenamide derivatives to synthesize piperidinol derivatives with excellent regioselectivity. bohrium.comresearchgate.net This method utilizes molecular oxygen as an oxidant. bohrium.com

Furthermore, rhodium-catalyzed intramolecular C-H bond functionalization can be used to prepare multicyclic pyridines and quinolines from pyridines with tethered alkenes. nih.gov While not directly forming piperidinols, these methods create substituted piperidine precursors. Radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates provides a route to 2,4-disubstituted piperidines. organic-chemistry.org

Alkynes are versatile functional groups for intramolecular cyclization reactions to form piperidine derivatives. A palladium-catalyzed intramolecular cyclization of alkynes and imines has been developed for the synthesis of 2-substituted-3-(1-alkenyl)indoles, demonstrating the utility of alkynes in forming heterocyclic systems. organic-chemistry.org More relevant to piperidinol synthesis, the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes can lead to piperidine formation. nih.govmdpi.com This reaction proceeds through an acid-mediated alkyne functionalization to form an enamine, which then generates an iminium ion that undergoes reduction and cyclization. nih.govmdpi.com

Metal-free conditions have also been explored for alkyne cyclization. chim.it For example, the intramolecular [4+2]-cycloaddition of alkynols to furan (B31954) derivatives, promoted by microwave irradiation, can lead to substituted indole (B1671886) derivatives, which share a heterocyclic core with piperidines. chim.it Additionally, PtCl2-catalyzed intramolecular cyclization of o-isopropyl-substituted aryl alkynes has been studied, which proceeds via a cationic 4π-electrocyclization step. pku.edu.cn

Radical-Mediated Cyclization

Radical-mediated cyclization offers a powerful approach for the synthesis of piperidine rings. These reactions often proceed under mild conditions and can provide access to complex molecular architectures. mdpi.com

One strategy involves the intramolecular cyclization of linear amino-aldehydes, which can be catalyzed by cobalt(II). mdpi.com This method is effective for producing various piperidines, though it can sometimes be accompanied by the formation of a linear alkene by-product due to a competitive 1,5-hydrogen transfer. mdpi.com Another approach is the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes. This reaction proceeds through an acid-mediated functionalization of the alkyne to form an enamine, which then generates an iminium ion that undergoes subsequent reduction to form the piperidine ring. mdpi.com

More recent developments have focused on intramolecular radical C-H amination/cyclization through electrolysis or copper catalysis. mdpi.com For instance, a copper(II)-catalyzed radical cyclization enables the synthesis of piperidines via a 1,6-hydrogen atom transfer. mdpi.com Additionally, the radical cyclization of haloalkynes has been developed to produce six-membered nitrogen-containing heterocycles. mdpi.com A notable example is the synthesis of substituted 4-arylpiperidin-2-ones via a 6-exo-trig radical cyclization, which serves as a key step in a four-step sequence. researchgate.net

Furthermore, photochemically-mediated cyclization presents a novel route. For example, readily synthesized biphenyl-2-carbaldehyde O-acetyl oximes can be exposed to UV radiation to afford phenanthridines. d-nb.info It is proposed that the reaction proceeds through homolytic cleavage of the N–O bond to form an iminyl radical, followed by intramolecular cyclization. d-nb.info Phenyl radical-mediated fluorogenic cyclization has also been explored for the specific detection of certain reactive species, highlighting the versatility of radical cyclization reactions. nih.gov

Metal-Catalyzed Cyclizations (e.g., Gold, Palladium)

Transition metal-catalyzed cyclizations are a cornerstone of modern organic synthesis, providing efficient and selective routes to a variety of heterocyclic compounds, including piperidines. nih.govmdpi.com Gold and palladium catalysts have proven particularly effective in this regard.

Gold(I) complexes can catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. mdpi.com This method allows for the difunctionalization of a double bond with the simultaneous formation of the N-heterocycle. mdpi.com A one-pot synthesis of piperidin-4-ols has been developed that involves a sequential gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.gov This modular {[2+3]+1} annulation approach is highly flexible and diastereoselective. nih.gov

Palladium catalysts are also widely used. For instance, an enantioselective approach to the oxidative amination of alkenes has been developed using a palladium catalyst with a novel pyridine-oxazoline ligand. mdpi.com Palladium-catalyzed azide (B81097) reduction followed by cyclization is another effective strategy. mdpi.com Furthermore, a general procedure for synthesizing 4-arylpiperidines involves the coupling of 4-(N-BOC-piperidyl)zinc iodide with aryl halides and triflates, requiring co-catalysis with both a palladium complex and a copper(I) species. researchgate.net

| Catalyst/Reagent | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Gold(I) complex | Oxidative amination of non-activated alkenes | Difunctionalization of a double bond with simultaneous N-heterocycle formation. | mdpi.com |

| Gold(I) catalyst | Sequential cyclization, reduction, and Ferrier rearrangement | One-pot, modular {[2+3]+1} annulation for piperidin-4-ols. | nih.gov |

| Palladium catalyst with pyridine-oxazoline ligand | Enantioselective oxidative amination of alkenes | Provides enantiomerically enriched piperidines. | mdpi.com |

| Palladium catalyst | Azide reduction and cyclization | Effective for constructing the piperidine ring. | mdpi.com |

| PdCl₂(dppf) and Copper(I) | Coupling of 4-(N-BOC-piperidyl)zinc iodide with aryl halides | General method for 4-arylpiperidines. | researchgate.net |

Reductive Transformations in Piperidinol Synthesis

Reductive transformations are crucial for the synthesis of piperidinols, often starting from more oxidized precursors like piperidinones or pyridines. These methods can offer high levels of stereocontrol.

Stereoselective Reduction of Piperidinones to Piperidinols

The stereoselective reduction of 4-piperidones is a common and effective method for obtaining specific isomers of 4-piperidinols. epo.org The choice of reducing agent and reaction conditions plays a critical role in determining the stereochemical outcome.

For example, the reduction of N-methyl-3-phenyl-4-piperidone with sodium borohydride (B1222165) at low temperatures in a protic solvent medium containing an inorganic acid can yield the trans (diequatorial) isomer of the corresponding 4-piperidinol with high stereoselectivity. google.com This high degree of selectivity allows for the simple crystallization of the desired pure isomer. google.com The stereoselective reduction of 2- or 3-substituted 4-piperidones with sodium borohydride has been shown to produce the di-equatorial isomers of the corresponding 4-piperidinols. epo.org

The reduction of N-Boc-2-methyl-4-piperidone with organometallic reagents followed by Ni-catalyzed hydrogenolysis of the resulting N-Boc-2-methyl-4-aryl-4-piperidinols can afford trans-2-methyl-4-arylpiperidines with high selectivity. researchgate.net Conversely, using palladium catalysts in the hydrogenolysis step can lead to the corresponding cis isomers. researchgate.net

| Starting Material | Reagents and Conditions | Product | Key Outcome | Reference |

|---|---|---|---|---|

| N-methyl-3-phenyl-4-piperidone | Sodium borohydride, HCl, water/methanol, -15°C | trans-(diequatorial)-4-piperidinol | High yield (approx. 96%) of the trans isomer. | google.com |

| N-Boc-2-methyl-4-piperidone | Organometallic reagent addition, then Ni-catalyzed hydrogenolysis | trans-2-methyl-4-arylpiperidines | High selectivity (up to 95%) for the trans isomer. | researchgate.net |

| N-Boc-2-methyl-4-piperidone | Organometallic reagent addition, then Pd-catalyzed hydrogenolysis | cis-2-methyl-4-arylpiperidines | Preferential formation of the cis isomer. | researchgate.net |

Double Reduction Methodologies for Piperidine and Piperidinol Scaffolds

Double reduction methodologies provide a route to piperidines from pyridine (B92270) derivatives. nih.gov A two-step process can be employed, starting with the hydrogenation of a pyridine derivative using sodium borohydride under mild conditions. nih.gov The subsequent key step is an asymmetric hydrogenation of the resulting enamine, often involving a catalytic ruthenium(II) complex, to yield the desired piperidine. nih.gov

Another approach is the double reductive amination of glutaric dialdehyde (B1249045) and aniline derivatives, which can be catalyzed by ruthenium(II). mdpi.com This method is particularly effective for amine substrates with a p-π conjugation effect. mdpi.com A similar transformation can be achieved through a microwave-mediated Leuckart reaction, where an aryl ammonium formate (B1220265) serves as both the nitrogen source and the reductant for a diketone. mdpi.com

Epoxide Ring Opening Reactions for Piperidinol Synthesis

Epoxide ring-opening reactions are versatile and powerful methods for synthesizing functionalized molecules, including piperidinols. rsc.orgnih.gov These reactions involve the nucleophilic attack on one of the epoxide carbons, leading to the formation of a β-substituted alcohol.

A common strategy for synthesizing piperidinol analogs involves the reaction of a piperidine with an epoxide. nih.gov For example, racemic this compound analogs can be synthesized by the ring-opening of a racemic epoxide by a piperidine, affording the diol product in good yield. nih.gov Chiral piperidinol compounds can be prepared by reacting an optically active epoxide with a substituted phenol (B47542) or thiophenol to form a chiral epoxide derivative, which is then reacted with a 4-piperidinol derivative. nih.gov

The regioselectivity of the epoxide ring-opening can be influenced by the reaction conditions. Under basic conditions, the nucleophile typically attacks the less substituted carbon of the epoxide in an SN2 fashion. libretexts.org In contrast, under acidic conditions, the nucleophile preferentially attacks the more substituted carbon. libretexts.org

Stereoselective and Asymmetric Synthesis of Piperidinol Frameworks

The development of stereoselective and asymmetric methods for the synthesis of piperidinol frameworks is of great importance due to the prevalence of chiral piperidines in pharmaceuticals and natural products. researchgate.netrsc.org

A variety of strategies have been employed to achieve stereocontrol. researchgate.net These include the use of chiral auxiliaries, chiral pool synthesis, and chiral catalysts. researchgate.net For instance, a highly enantioselective organocatalyst can mediate the asymmetric Michael reaction of aldehydes and α-cyano α,β-unsaturated esters, leading to a highly enantioenriched chiral adduct that can be further transformed into a single isomer of a trisubstituted piperidine. researchgate.net

Biocatalysis has also emerged as a powerful tool for the asymmetric synthesis of piperidine building blocks. rsc.org Lipase-catalyzed kinetic resolutions, such as the stereoselective transesterification of N-protected meso-9-azabicyclo[3.3.1]nonanediol, have been successfully employed. rsc.org

A direct stereoselective approach to trans-2,3-disubstituted piperidines has been developed, providing access to enantiomerically pure piperidine esters. researchgate.net This method is valuable for the synthesis of a broad range of biologically active compounds. researchgate.net Furthermore, the asymmetric synthesis of 2,6-disubstituted 3-piperidinols has been accomplished through a sequence involving the stereocontrolled nucleophilic addition of an organomagnesium reagent to a chiral pyridinium salt. researchgate.net

Chiral Auxiliary and Ligand-Controlled Approaches

The precise control of stereochemistry is paramount in the synthesis of complex molecules like this compound. Chiral auxiliaries and ligand-controlled catalysis are powerful strategies to achieve high enantioselectivity.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. ru.nlsigmaaldrich.comtcichemicals.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com This approach, known as relayed asymmetric induction, allows for the preferential formation of a single diastereoisomer. ru.nl For instance, the Evans aldol (B89426) reaction, which utilizes chiral oxazolidinone auxiliaries, is a well-established method for introducing chirality in acyclic systems, and similar principles can be applied to the synthesis of piperidine precursors. tcichemicals.com

Ligand-controlled asymmetric catalysis offers a more atom-economical approach. In this strategy, a small amount of a chiral ligand coordinates to a metal catalyst, creating a chiral environment that influences the stereochemical outcome of the reaction. nih.govrsc.org Rhodium-catalyzed asymmetric carbometalation of dihydropyridines, for example, provides access to enantioenriched 3-substituted tetrahydropyridines, which are valuable precursors to chiral piperidines. snnu.edu.cn The choice of ligand is critical and can even lead to divergent stereochemical outcomes, allowing for the selective synthesis of either E- or Z-alkenes in semihydrogenation reactions. rsc.org

The following table summarizes some common chiral auxiliaries and ligands used in asymmetric synthesis:

| Type | Example | Application |

| Chiral Auxiliary | (S)-(-)-1-Phenylethylamine | Resolution of racemates |

| Chiral Auxiliary | (R)-(+)-2-Methyl-2-propanesulfinamide | Asymmetric synthesis |

| Chiral Auxiliary | (4S,5R)-(−)-4-Methyl-5-phenyl-2-oxazolidinone | Asymmetric aldol reactions |

| Chiral Ligand | (S)-BINAP | Asymmetric C-H and C-O insertion reactions |

| Chiral Ligand | 1,2-bis(diphenylphosphino)ethane (DPPE) | Stereoselective semihydrogenation of alkynes |

Enzymatic and Biocatalytic Strategies for Enantioselective Piperidinol Formation

Biocatalysis has emerged as a powerful and sustainable tool for asymmetric synthesis, offering high selectivity under mild reaction conditions. mdpi.com Enzymes, such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), are particularly useful for the stereoselective reduction of prochiral ketones to chiral alcohols, a key step in the synthesis of many piperidinols. mdpi.comconicet.gov.ar

Enzymatic kinetic resolution is another valuable technique where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two. nih.gov For example, lipase (B570770) B from Candida antarctica has been used for the stereoselective hydrolysis of racemic N-protected cis-4-amino-cyclopent-2-en-1-ol, yielding the desired (1S,4R)-alcohol with high enantiomeric excess. mdpi.com

Recent advancements have also focused on the use of engineered enzymes and multi-enzymatic cascade reactions to streamline the synthesis of enantiopure products. nih.gov For instance, a combination of oxidase and reductase enzymes can be used to chemo-enzymatically dearomatize pyridiniums to access enantioenriched 3- and 4-substituted piperidines. snnu.edu.cnnih.gov Furthermore, biocatalytic C-H oxidation has been combined with radical cross-coupling to enable the modular and enantioselective construction of complex piperidine frameworks. chemistryviews.org

The table below highlights some enzymes and their applications in the synthesis of chiral piperidinols and related compounds.

| Enzyme Type | Example Enzyme | Reaction | Substrate | Product |

| Ketoreductase (KRED) | Engineered KREDs | Asymmetric Reduction | N-substituted-3-piperidones | Enantiopure 3-piperidinols |

| Lipase | Lipase B from C. antarctica | Stereoselective Hydrolysis | Racemic N-protected cis-4-amino-cyclopent-2-en-1-ol | (1S,4R)-4-amino-cyclopent-2-en-1-ol |

| Alcohol Dehydrogenase (ADH) | ADH from Lactobacillus | Asymmetric Reduction | O-protected β-ketoesters | Chiral β-hydroxy-esters |

| Hydroxylase | trans-4-proline hydroxylase | C-H Oxidation | 2- and 3-carboxylated piperidines | Hydroxylated piperidines |

Diastereoselective Control in Piperidinol Synthesis

Achieving diastereoselective control is crucial when multiple stereocenters are present in the target molecule. Various strategies have been developed to influence the relative stereochemistry of substituents on the piperidine ring.

One common approach involves the stereoselective reduction of a substituted piperidinone. The choice of reducing agent can significantly impact the diastereomeric ratio of the resulting alcohol. For example, the reduction of a piperidinone with NaBH4 can lead to a specific diastereomer of the corresponding piperidinol. ru.nl Similarly, triacetoxyborohydride (B8407120) reduction of an iminium ion can establish a cis C-2/C-6 stereochemistry, while a Lewis acid-catalyzed imine reduction with lithium aluminum hydride can favor the trans relationship. colab.wsresearchgate.net

Another powerful technique is the directed epoxidation of tetrahydropyridines. The stereochemical arrangement of substituents on the tetrahydropyridine (B1245486) ring can direct the epoxidation to a specific face of the double bond, leading to a high degree of diastereoselectivity. acs.org The resulting epoxides can then be opened regioselectively by various nucleophiles to afford highly substituted piperidinols with adjacent tetrasubstituted carbon stereocenters. acs.org

The following table provides examples of reactions and reagents used to achieve diastereoselective control in piperidinol synthesis.

| Reaction | Reagent/Method | Stereochemical Outcome |

| Iminium Ion Reduction | Sodium triacetoxyborohydride | C-2/C-6-cis |

| Acyliminium Ion Reduction | Triethylsilane/TFA | C-2/C-6-trans |

| Ketone Reduction | NaBH4 | Diastereoselective formation of alcohol |

| Alkene Epoxidation | m-CPBA with directing group | Highly diastereoselective epoxidation |

| Nucleophilic Epoxide Opening | Various nucleophiles | Regioselective formation of piperidinols |

Reaction Mechanisms and Kinetic Studies in Piperidinol Chemistry

Mechanistic Pathways of Piperidinol Ring Formation

The formation of the 1-phenethyl-4-phenyl-4-piperidinol structure can be approached through two primary retrosynthetic pathways. The first involves the initial construction of the N-phenethyl-4-piperidone precursor, followed by the introduction of the phenyl group at the 4-position. The second strategy focuses on the initial synthesis of the 4-phenyl-4-piperidinol core, which is then N-alkylated with a phenethyl group.

A common method for the synthesis of the N-phenethyl-4-piperidone intermediate is the Dieckmann condensation. researchgate.net This intramolecular Claisen condensation involves the reaction of an N-substituted diester, such as N,N-bis(2-carbomethoxyethyl)phenethylamine, in the presence of a strong base. researchgate.netucl.ac.uk The mechanism proceeds through the formation of an enolate, which then attacks the second ester group to form a cyclic β-keto ester. ucl.ac.uk Subsequent hydrolysis and decarboxylation of this intermediate yield the desired N-phenethyl-4-piperidone. researchgate.net

Alternatively, N-phenethyl-4-piperidone can be prepared by the direct N-alkylation of 4-piperidone (B1582916) with a phenethyl halide, like phenethyl bromide, often in the presence of a base to neutralize the hydrogen halide formed. plos.orgwikipedia.org Another approach is the reductive amination of 4-piperidone with phenylacetaldehyde. sciencemadness.org

Once N-phenethyl-4-piperidone is obtained, the 4-phenyl-4-piperidinol is formed via a nucleophilic addition reaction. This is typically achieved using a Grignard reagent, such as phenylmagnesium bromide, or phenyllithium. jst.go.jpchemie-brunschwig.ch The mechanism involves the nucleophilic attack of the phenyl anion on the electrophilic carbonyl carbon of the piperidone. youtube.commasterorganicchemistry.com A subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol, this compound. masterorganicchemistry.com

The second major synthetic route begins with the formation of 4-phenyl-4-piperidinol. This can be accomplished by reacting 4-piperidone with a phenyl Grignard reagent. The final step is the N-alkylation of 4-phenyl-4-piperidinol with a phenethyl halide. nih.gov This is a nucleophilic substitution reaction where the secondary amine of the piperidinol attacks the electrophilic carbon of the phenethyl halide, displacing the halide and forming the C-N bond. researchgate.net

Kinetics and Reaction Optimization for Efficiency and Selectivity

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Kinetic studies and optimization of these conditions are therefore essential for maximizing yields and minimizing the formation of byproducts.

For the synthesis of the N-phenethyl-4-piperidone intermediate via the Dieckmann condensation, several parameters have been shown to influence the reaction outcome. An improved procedure for this reaction has been developed, highlighting the critical role of the base and reaction time. researchgate.net

Optimization of Dieckmann Cyclization for N-phenethyl-4-piperidone

| Entry | Base | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Sodium | Toluene | 6 | 19 | researchgate.net |

| 2 | Sodium | Toluene | 12 | 44 | researchgate.net |

| 3 | Sodium | Toluene | 24 | 57 | researchgate.net |

| 4 | Sodium | Toluene | 72 | 20 | researchgate.net |

| 5 | NaH | Toluene | - | 64 | researchgate.net |

| 6 | Sodium t-butoxide | Xylene | - | 61 | researchgate.net |

| 7 | NaOMe | Toluene | - | 40 | researchgate.net |

The data indicates that using sodium hydride (NaH) as the base provides a good yield, and that with sodium metal, the reaction time is crucial, with yields decreasing after 24 hours, likely due to side reactions. researchgate.net

In the subsequent Grignard reaction to form the tertiary alcohol, temperature control is a key factor. aroonchande.com These reactions are typically exothermic, and maintaining a low temperature during the addition of the Grignard reagent can help to minimize side reactions. aroonchande.com The choice of solvent, usually an ether like diethyl ether or tetrahydrofuran (B95107) (THF), is also important as it can influence the reactivity of the Grignard reagent. chemie-brunschwig.ch

For the N-alkylation of 4-phenyl-4-piperidinol, the reaction conditions must be carefully controlled to favor mono-alkylation and prevent the formation of the quaternary ammonium (B1175870) salt. researchgate.net This can be achieved by the slow addition of the alkylating agent (phenethyl bromide) to an excess of the piperidine (B6355638) derivative. researchgate.net The choice of base and solvent also plays a significant role. For example, using a non-nucleophilic base like N,N-diisopropylethylamine (Hünig's base) in a solvent such as acetonitrile (B52724) can be effective. researchgate.net An optimized procedure for the alkylation of 4-piperidone monohydrate hydrochloride with (2-bromoethyl)benzene (B7723623) using cesium carbonate as the base in acetonitrile at reflux has been reported with high yields. plos.org

Optimization of N-Alkylation of 4-Piperidone

| Alkylating Agent | Base | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-(Bromoethyl)benzene | Cesium Carbonate | Acetonitrile | 80°C (Reflux) | 5 h | 88 | plos.org |

| 2-(Thiophen-2-yl)ethyl methanesulfonate | Cesium Carbonate | Acetonitrile | 80°C (Reflux) | 5 h | 90 | plos.org |

These studies demonstrate that a systematic approach to reaction optimization, considering variables such as reagents, solvents, temperature, and reaction time, is critical for the successful and efficient synthesis of this compound and its derivatives.

Advanced Methodologies for Synthetic Process Optimization and Green Chemistry

Flow Chemistry Applications in Piperidinol Synthesis

Flow chemistry, or continuous flow processing, utilizes microreactors or tube reactors to conduct chemical reactions in a continuous stream rather than in a single large vessel. beilstein-journals.org This technology offers significant advantages for the synthesis of piperidinol and related heterocyclic compounds, enhancing control, safety, and scalability. vapourtec.com The synthesis of various piperidine (B6355638) derivatives, including precursors to complex pharmaceutical agents, has been successfully demonstrated using flow-based methodologies. durham.ac.ukd-nb.info

The adoption of continuous flow processes for producing piperidinol derivatives offers a multitude of advantages over conventional batch methods. These benefits stem from the inherent characteristics of flow reactors, which provide superior control over reaction parameters.

Key benefits include:

Enhanced Safety: Flow systems handle only small volumes of reactants at any given time, significantly mitigating the risks associated with highly exothermic or hazardous reactions. durham.ac.ukresearchgate.net Toxic and potentially explosive intermediates can be generated and consumed in situ within the confined and controlled environment of the reactor. durham.ac.uk

Improved Yield and Purity: Precise control over parameters such as temperature, pressure, and reaction time leads to more selective reactions, minimizing the formation of byproducts and resulting in higher yields and purer products. durham.ac.uk This often eliminates the need for extensive purification steps like column chromatography. durham.ac.uk

Increased Efficiency and Scalability: Continuous flow reactions can be run for extended periods, allowing for the production of large quantities of material from a small reactor setup. Scaling up is achieved by simply running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), bypassing the challenges often encountered when scaling up batch reactions. d-nb.info For instance, the continuous-flow hydrogenation of 4-phenylpyridine (B135609) to 4-phenylpiperidine (B165713) achieved high conversion (85–92%) and selectivities (94–99%) with a notable space-time yield. d-nb.info

Sustainability: The efficiency of flow chemistry often leads to reduced consumption of solvents and reagents, and less energy usage compared to batch processes. This results in a significant reduction in waste generation, aligning with the principles of green chemistry. durham.ac.uk

| Feature | Batch Processing | Continuous Flow Processing | Reference |

|---|---|---|---|

| Safety | Higher risk with large volumes of hazardous materials. | Inherently safer due to small reaction volumes; in-situ generation of hazardous intermediates. | durham.ac.ukresearchgate.net |

| Heat Transfer | Often inefficient, leading to temperature gradients and potential runaway reactions. | Superior heat transfer due to high surface-area-to-volume ratio. | acs.org |

| Process Control | Difficult to precisely control parameters throughout the vessel. | Precise control over temperature, pressure, and residence time. | durham.ac.uk |

| Yield & Selectivity | Variable; often lower due to side reactions. | Generally higher and more consistent. | durham.ac.ukd-nb.info |

| Scalability | Challenging and requires re-optimization ("scale-up" issues). | Simpler scale-out or "numbering-up" by extending run time or using parallel reactors. | durham.ac.uk |

| Waste Generation | Higher due to side products and purification needs. | Reduced solvent and energy consumption, less waste. | durham.ac.uk |

The synthesis of complex molecules like 1-phenethyl-4-phenyl-4-piperidinol can involve hazardous reagents and intermediates. Grignard reactions, for instance, which are used to form the 4-phenyl-4-piperidinol structure, are highly exothermic and can be difficult to control on a large scale in batch reactors.

Flow chemistry provides robust solutions for managing such hazardous processes:

Grignard Reactions: Conducting Grignard reactions in a flow reactor allows for superior temperature control, rapidly dissipating the heat generated and preventing dangerous temperature spikes. This leads to a safer and more controlled reaction, as demonstrated in the synthesis of related intermediates where trapping magnesium salts in-line can also simplify purification. durham.ac.uk

Hydrogenation: Catalytic hydrogenation is another common step in piperidine synthesis that can be hazardous, involving flammable hydrogen gas and pyrophoric catalysts under pressure. researchgate.net Continuous-flow hydrogenation in packed-bed reactors enhances the safety and efficiency of these reactions, allowing for precise control of hydrogen pressure and flow rate while containing the catalyst securely. d-nb.inforesearchgate.net

Generation of Unstable Intermediates: Reactions involving unstable intermediates, such as diazo compounds, benefit greatly from flow chemistry. beilstein-journals.org These species can be generated and immediately reacted in a subsequent step within the flow system, avoiding their accumulation to dangerous concentrations. beilstein-journals.org

Green Chemistry Principles in Piperidinol Synthesis

The twelve principles of Green Chemistry provide a framework for designing chemical products and processes that minimize the use and generation of hazardous substances. acs.orgedu.krd These principles are increasingly being applied to the synthesis of piperidine derivatives to create more sustainable and environmentally friendly manufacturing routes. nih.gov

A primary focus of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to pollution and pose risks to human health. edu.krd

Solvent Selection: Research has focused on replacing traditional hazardous solvents with greener alternatives. Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. mdpi.com Other alternatives include polyethylene (B3416737) glycols (PEGs), deep eutectic solvents (DESs), and room-temperature ionic liquids (RTILs), which offer benefits like low volatility and recyclability. For example, cerium-supported chitosan (B1678972) has been used as a recyclable catalyst for synthesizing spiropiperidine derivatives in PEG-200 at room temperature.

Solvent-Free Reactions: Whenever possible, conducting reactions without a solvent is a highly effective green approach. encyclopedia.pub For instance, the synthesis of 1-methyl-2,6-diarylpiperidin-4-ones has been achieved using montmorillonite (B579905) K-10, a reusable clay catalyst, under mild heating conditions, which minimizes solvent use. researchgate.net

Catalysis: The use of heterogeneous catalysts is a cornerstone of green synthesis. These catalysts, which are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), can be easily separated by filtration and reused, reducing waste and cost. Examples include magnetically recyclable nanoparticles and catalysts supported on polymers or silica (B1680970).

| Green Chemistry Principle | Application in Piperidine Synthesis | Example | Reference |

|---|---|---|---|

| Safer Solvents & Auxiliaries | Replacing hazardous organic solvents with water, PEGs, or ionic liquids. | Synthesis of spiropiperidines in PEG-200. | |

| Catalysis | Using recoverable and reusable heterogeneous catalysts instead of stoichiometric reagents. | Montmorillonite K-10 clay for piperidin-4-one synthesis. | researchgate.net |

| Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure. | Use of ultrasonic irradiation or microwave-assisted synthesis to reduce reaction times and energy input. | encyclopedia.pub |

| Reduce Derivatives | Avoiding unnecessary protection/deprotection steps through more selective synthesis. | One-pot synthesis strategies that combine multiple steps. | researchgate.net |

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acs.org A reaction with high atom economy incorporates a high percentage of the atoms from the reactants into the final product, thus minimizing waste. monash.edu

Synthetic routes for piperidinols are being redesigned to improve atom economy:

Reaction Types: Addition reactions, such as the aza-Michael reaction, are inherently more atom-economical than substitution or elimination reactions as they incorporate all reactant atoms into the product. kcl.ac.uk The development of tandem or domino reactions, where multiple bond-forming events occur in a single step, is a powerful strategy for maximizing atom economy.

One-Pot Syntheses: Combining multiple reaction steps into a single "one-pot" procedure avoids the lengthy separation and purification of intermediates. researchgate.net This not only saves time and resources but also significantly reduces the generation of waste associated with workup and purification processes. researchgate.net

Waste Prevention: The ultimate goal of green chemistry is to prevent waste generation in the first place. edu.krd By designing syntheses with high atom economy and using catalytic rather than stoichiometric reagents, the amount of unwanted byproducts is drastically reduced. For example, a reduction using H₂ gas is 100% atom-economic, whereas a reduction using sodium borohydride (B1222165) is significantly less so, as it generates boron-containing byproducts. acs.org

Analytical and Characterization Techniques in 1 Phenethyl 4 Phenyl 4 Piperidinol Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are paramount in determining the precise arrangement of atoms within the 1-Phenethyl-4-phenyl-4-piperidinol molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to provide detailed structural information.

¹H-NMR: This technique provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the aromatic protons on the phenethyl and phenyl rings, the aliphatic protons of the piperidine (B6355638) ring, and the ethyl bridge. The integration of these signals corresponds to the number of protons in each unique environment.

¹³C-NMR: This method detects the different carbon atoms in the molecule. The spectrum for this compound would display unique peaks for each carbon atom, including the quaternary carbon at the 4-position of the piperidine ring, the carbons of the two distinct aromatic rings, and the aliphatic carbons of the piperidine and ethyl groups. rsc.org

The following table outlines the predicted chemical shifts for the key structural components of the molecule.

| Predicted NMR Chemical Shifts (δ) in ppm | |

|---|---|

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (Aromatic) | ~7.20 - 7.60 |

| ¹H (Piperidine & Ethyl Bridge) | ~1.60 - 3.20 |

| ¹H (Hydroxyl) | Variable, depends on solvent and concentration |

| ¹³C (Aromatic) | ~125 - 145 |

| ¹³C (Piperidine & Ethyl Bridge) | ~25 - 65 |

| ¹³C (Quaternary C-OH) | ~70 - 75 |

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural insights from its fragmentation patterns. nih.gov High-resolution techniques such as Electron Ionization (HR-EIMS) and Fast Atom Bombardment (HR-FABMS) can provide highly accurate mass measurements.

The analysis of this compound would show a molecular ion peak corresponding to its exact mass. The fragmentation pattern is also characteristic; for instance, in the analysis of the related precursor 4-anilino-N-phenethylpiperidine (4-ANPP), a characteristic base peak is observed at m/z 188. wvu.edu Understanding these fragmentation pathways is crucial for identifying the compound and distinguishing it from related structures. wvu.eduwvu.edu

| High-Resolution Mass Spectrometry Data | |

|---|---|

| Parameter | Value |

| Molecular Formula | C₁₉H₂₃NO |

| Exact Mass | 281.17798 Da |

| [M+H]⁺ (Protonated Molecule) | 282.18526 m/z |

| [M+Na]⁺ (Sodium Adduct) | 304.16720 m/z |

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic structure of the molecule.

Infrared (IR) Spectroscopy: This technique identifies functional groups by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key structural features. rsc.orgnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: This method provides information on electronic transitions within the molecule, particularly in conjugated systems. The presence of two phenyl rings in the structure of this compound results in characteristic absorption maxima (λmax) in the ultraviolet region of the electromagnetic spectrum. nih.gov

| Characteristic IR Absorption Bands | |

|---|---|

| Functional Group | Wavenumber (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200 - 3600 (broad) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=C Stretch (Aromatic Ring) | 1450 - 1600 |

| C-N Stretch (Tertiary Amine) | 1000 - 1250 |

| C-O Stretch (Tertiary Alcohol) | 1100 - 1200 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is indispensable for separating this compound from reaction precursors, byproducts, or other impurities, as well as for quantifying its purity.

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. It is frequently coupled with a mass spectrometer (GC-MS) for definitive identification. mmu.ac.uk For piperidine derivatives, a capillary column, such as one with a diphenyl dimethyl polysiloxane stationary phase, is often used. researchgate.net The instrument parameters, including oven temperature, carrier gas flow rate, and detector settings, are optimized to achieve good separation. oup.comgoogle.com

Thin Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method used for monitoring reaction progress and assessing sample purity. researchgate.net The separation is based on the differential partitioning of the compound between a solid stationary phase (e.g., silica (B1680970) gel) and a liquid mobile phase. For piperidine alkaloids, a common mobile phase consists of a mixture of nonpolar and polar solvents, such as chloroform (B151607) and methanol, often with a basic modifier like ammonia (B1221849) to improve spot shape. austinpublishinggroup.comstackexchange.comscispace.com Visualization can be achieved under UV light or by using specific staining reagents like Dragendorff's reagent. austinpublishinggroup.comstackexchange.com

| Typical Chromatographic Conditions | ||

|---|---|---|

| Technique | Parameter | Typical Value/Description |

| GC | Stationary Phase | HP-5MS (5% Phenyl Methyl Siloxane) or similar |

| Carrier Gas | Helium or Hydrogen | |

| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) | |

| TLC | Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | e.g., Toluene:Ethyl Acetate (B1210297) (7:3) or Chloroform:Methanol:Ammonia (90:9:1) | |

| Visualization | UV light (254 nm) or Dragendorff's Reagent |

High-Performance Liquid Chromatography (HPLC) is a highly efficient and versatile technique for the separation, identification, and quantification of non-volatile compounds. Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing piperidine derivatives. researchgate.net

In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., a C18 column) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. unito.it A gradient elution, where the mobile phase composition is changed over time, is often employed to achieve optimal separation. Detection is commonly performed using a UV detector set at a wavelength where the aromatic rings of the molecule absorb strongly. researchgate.net

| Typical HPLC Parameters | |

|---|---|

| Parameter | Typical Value/Description |

| Mode | Reversed-Phase (RP-HPLC) |

| Stationary Phase | C18 (e.g., Phenomenex Kinetex C18) |

| Mobile Phase | Gradient mixture of Acetonitrile and Water (often with formic acid) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) or Mass Spectrometry (MS) |

Advanced Methods for Impurity Profiling and Attribution in this compound Research

The forensic and pharmaceutical analysis of this compound relies on sophisticated analytical techniques to identify and quantify impurities. These impurities, which include starting materials, intermediates, byproducts, and degradation products, can provide a chemical signature that offers insights into the synthesis route employed. Advanced methods in impurity profiling and chemical attribution are critical for regulatory compliance, quality control, and forensic investigations.

Forensic Chemical Attribution Signatures of Synthetic Methods

The identification of chemical attribution signatures (CAS) is a cornerstone of forensic chemistry, enabling investigators to link samples of a compound to a specific synthesis method or even a particular laboratory. osti.govnih.govresearchgate.net The impurity profile of a sample of this compound can serve as a fingerprint, revealing the chemical pathway used in its production. Different synthetic routes will invariably introduce a unique constellation of impurities into the final product.

For instance, the synthesis of structurally related compounds like fentanyl precursors has been shown to produce route-specific impurities. osti.govresearchgate.net These impurities can arise from unreacted starting materials, side reactions, or the specific reagents and catalysts used in a given synthetic process. The detection of a particular set of impurities can therefore be indicative of a specific synthetic route.

Key analytical techniques employed for the identification of these chemical attribution signatures include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-high resolution mass spectrometry (LC-HRMS). osti.govnih.gov These methods allow for the separation and identification of trace-level impurities within a complex chemical mixture.

Below is an interactive data table illustrating hypothetical chemical attribution signatures for different synthetic routes of this compound, based on analytical methodologies applied to similar compounds.

Table 1: Hypothetical Forensic Chemical Attribution Signatures for this compound Synthesis Routes

| Synthetic Route | Key Reagents | Potential Impurity Markers (Chemical Attribution Signatures) |

|---|---|---|

| Grignard Reaction Route | Phenethylmagnesium bromide, 4-Piperidone (B1582916) | Biphenyl, 1,4-Diphenethylpiperazine, Unreacted 4-Piperidone |

| Friedel-Crafts Acylation Route | Benzene (B151609), 1-Phenethyl-4-piperidinecarbonyl chloride, AlCl₃ | Poly-alkylated benzene species, Isomeric acylation products |

| Reductive Amination Route | 1-Phenethyl-4-piperidone (B3395357), Aniline (B41778), NaBH(OAc)₃ | N,N-Diphenyl-1-phenethyl-4-aminopiperidine, Borate esters |

Application of Chemometric Approaches (e.g., PCA, OPLS-DA) in Synthetic Analysis

Chemometrics involves the use of multivariate statistical analysis to extract meaningful information from chemical data. osti.govresearchgate.net In the context of this compound research, chemometric approaches such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) are powerful tools for differentiating between samples based on their impurity profiles. researchgate.netresearchgate.net

Principal Component Analysis (PCA) is an unsupervised pattern recognition technique that reduces the dimensionality of complex datasets. nih.govmmu.ac.uk When applied to analytical data from a series of this compound samples, PCA can reveal clustering of samples based on their synthetic origin. Samples produced by the same method will tend to group together in a PCA scores plot, separated from samples produced by different methods.

Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) is a supervised classification method that is particularly useful when there is a known classification of samples (e.g., by synthetic route). researchgate.netnih.gov OPLS-DA models can be trained on data from samples of known synthetic origin and then used to predict the synthetic route of unknown samples. This technique is highly effective in identifying the specific impurities that are most influential in discriminating between different synthetic methods.

The application of these chemometric techniques to the analytical data of this compound would allow for robust classification of samples based on their chemical signatures. The findings from such analyses are pivotal for forensic intelligence, allowing law enforcement to track the distribution of illicitly synthesized batches and identify new synthetic methods as they emerge.

Below is an interactive data table summarizing the application of chemometric approaches in the synthetic analysis of this compound.

| Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) | Supervised classification method to model the relationship between impurity data and a predefined variable (e.g., synthesis method). | Building a predictive model to classify unknown samples based on their synthetic origin. | Identification of specific impurity markers that are highly correlated with a particular synthetic route. |

Computational Chemistry and Molecular Modeling in Piperidinol Research

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of a ligand's activity.

Detailed research findings from molecular docking studies on piperidinol derivatives reveal specific interactions that govern their binding affinity and selectivity. For instance, studies on derivatives of 4-(4'-bromophenyl)-4-piperidinol have shown that these compounds can fit into the active sites of receptors like the opioid receptor. researchgate.net In one such study, the docking of a phenacyl derivative of bromophenyl-piperidinol into the opioid receptor active site identified a key interaction between the oxygen of the ligand's nitro group and the amino group of the amino acid residue ARG 573, with a calculated distance of 1.2563 Å. researchgate.net This highlights the importance of specific electrostatic interactions in the binding process.

For 1-Phenethyl-4-phenyl-4-piperidinol and its analogues, docking studies would similarly aim to elucidate interactions within the binding pockets of target receptors, such as mu (μ) and delta (δ) opioid receptors or sigma (σ) receptors, for which related piperidine (B6355638) compounds have shown affinity. nih.govnih.gov These studies can rationalize the structure-activity relationships observed experimentally, guiding the design of new derivatives with enhanced potency or selectivity. The binding affinity is often quantified by a scoring function that estimates the free energy of binding.

| Compound | Target Receptor | Key Interacting Residue | Interaction Type | Calculated Distance (Å) |

|---|---|---|---|---|

| PD3 (phenacyl derivative of 4-(4'-bromophenyl)-4-piperidinol) | Opioid Receptor | ARG 573 | Electrostatic | 1.2563 |

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations are powerful tools for investigating the mechanisms of chemical reactions. rsc.org By solving approximations of the Schrödinger equation, these methods can determine the electronic structure of molecules and calculate properties such as transition state energies, reaction equilibria, and activation barriers. rsc.orgnih.gov This allows researchers to analyze reaction pathways and predict the feasibility and outcomes of synthetic routes before performing costly and time-consuming experiments. nih.gov

Methods like Density Functional Theory (DFT) have become common in organic chemistry for their balance of accuracy and computational cost. nih.gov Advanced computational strategies, such as the Artificial Force Induced Reaction (AFIR) method, enable the automated exploration of complex reaction pathways, creating a network of possible reactions from a given set of reactants. chemrxiv.org The analysis of this network can predict major products and potential side reactions. chemrxiv.org

In the context of this compound, these calculations can be applied to its synthesis. A key precursor, 1-(2-Phenethyl)-4-piperidone, is often prepared via a Dieckmann cyclization. researchgate.net Quantum chemical calculations could model each step of this process:

Enolate Formation: Calculating the energy required for the base-catalyzed generation of the ester enolate anion. researchgate.net

Ring Closure: Determining the activation energy for the rate-determining intramolecular cyclization step. researchgate.net

Hydrolysis and Decarboxylation: Modeling the energetics of the final steps to yield the piperidone ring. researchgate.net

By comparing the energy profiles of different potential pathways, chemists can optimize reaction conditions to favor the desired product and minimize the formation of impurities. nih.gov

| Reaction Step | Method/Basis Set | Calculated Activation Free Energy (ΔG‡, kcal/mol) | Calculated Reaction Free Energy (ΔGr, kcal/mol) |

|---|---|---|---|

| Intramolecular Ring Closure (Transition State) | DFT / B3LYP/6-31G* | +25.4 | -15.2 |

Conformational Analysis of Piperidinol Scaffolds

The three-dimensional shape of a molecule is critical to its biological activity. Conformational analysis involves identifying the stable spatial arrangements (conformers) of a molecule and determining their relative energies. Piperidinol scaffolds, containing a six-membered piperidine ring, can adopt several conformations, with the "chair" form being the most stable, along with less stable "boat" and "twist-boat" forms.

For this compound, the substituents on the piperidine ring heavily influence the conformational preference. The bulky N-phenethyl group and the C4-phenyl and C4-hydroxyl groups create significant steric interactions that dictate the most favorable chair conformation. A key point of analysis is the orientation of the C4-phenyl group, which can be either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).

| Conformer | C4-Aryl Group Orientation | Calculated Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|

| Chair 1 | Equatorial | 0.00 | >99 |

| Chair 2 | Axial | +5.4 | <1 |

| Twist-Boat | N/A | +6.2 | <1 |

Q & A

Q. What are the established synthetic routes for 1-Phenethyl-4-phenyl-4-piperidinol, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves multi-step piperidine functionalization. Key steps include:

- N-alkylation : Introducing the phenethyl group via nucleophilic substitution or reductive amination.

- Hydroxylation : Formation of the 4-piperidinol moiety using oxidizing agents (e.g., H2O2/acetic acid) .

- Purification : Column chromatography or recrystallization to isolate the final product.

Q. Critical Variables :

| Variable | Impact on Yield/Purity | Optimal Range |

|---|---|---|

| Temperature | Higher temps accelerate side reactions (e.g., epimerization) | 0–25°C |

| Solvent | Polar aprotic solvents (e.g., DMF) improve alkylation efficiency | DMF/THF |

| Catalyst | Palladium or nickel catalysts for reductive steps | 5–10 mol% |

Q. Data Contradictions :

- Yield Discrepancies : Early methods (e.g., Taber et al.) reported yields of 40–50%, while modified protocols using anhydrous conditions achieved 65–70% .

Q. How is this compound characterized structurally, and what analytical techniques resolve stereochemical uncertainties?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry (e.g., distinguishing 4-piperidinol from 3-substituted isomers).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C19H23NO, MW 281.4 g/mol) .

- X-ray Crystallography : Resolves absolute stereochemistry but requires high-purity crystals .

Q. Common Pitfalls :

- Overlapping signals in NMR due to conformational flexibility of the piperidine ring.

- Degradation during MS ionization (e.g., thermal decomposition of the hydroxyl group).

Advanced Research Questions

Q. What in vitro and in vivo models are suitable for studying the pharmacological activity of this compound, given its structural similarity to opioid analogs?

Methodological Answer:

-

Receptor Binding Assays :

- μ-Opioid Receptor (MOR) : Radioligand displacement assays using [<sup>3</sup>H]DAMGO to measure IC50 values .

- Dopamine Transporter (DAT) : Competitive inhibition studies with [<sup>125</sup>I]RTI-55 .

-

In Vivo Models :

Model Application Limitations Tail-flick test (rodents) Analgesic potency Non-specific motor effects Conditioned place preference Abuse liability Ethical constraints

Q. Data Interpretation :

Q. How can computational chemistry (e.g., molecular docking) guide the optimization of this compound derivatives for reduced off-target effects?

Methodological Answer:

- Step 1 : Generate 3D conformers using software like Schrödinger Maestro.

- Step 2 : Dock into MOR and DAT homology models to identify critical interactions (e.g., hydrogen bonding with Tyr148 in MOR).

- Step 3 : Calculate binding free energy (ΔG) to prioritize derivatives with higher selectivity.

Q. Case Study :

- Derivative : Replacing the phenyl group with a pyridyl moiety reduced DAT affinity by 80% while retaining MOR activity .

Q. What strategies mitigate discrepancies in reported toxicity data for this compound across preclinical studies?

Methodological Answer:

-

Standardization :

-

Confounding Factors :

Factor Impact Mitigation Metabolic enzymes Species-specific differences Use humanized liver models Route of administration Bioavailability variability Intravenous vs. oral dosing comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.